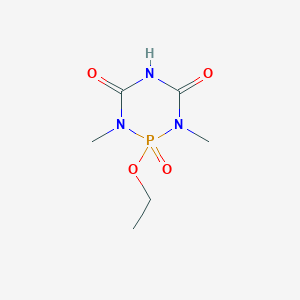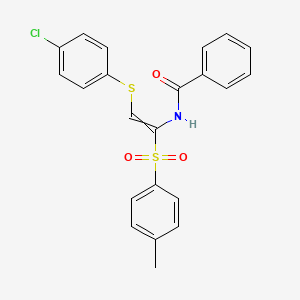
2-Ethoxy-1,3-dimethyl-1,3,5,2-triazaphosphinane-4,6-dione 2-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE is a unique chemical compound with the molecular formula C6H12N3O4P and a molecular weight of 221.154 g/mol . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich for early discovery researchers .
Preparation Methods
The synthesis of 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE involves specific synthetic routes and reaction conditions. One common method involves the reaction of lithium alkoxide with cyanuric chloride, which can yield various substituted triazines . The reaction is typically carried out at ambient temperature, taking advantage of nucleophilic substitution of the C-Cl bond by C-O, C-N, and C-S bonds .
Chemical Reactions Analysis
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include lithium alkoxide and cyanuric chloride . The major products formed from these reactions are various substituted triazines, which have significant applications in different fields .
Scientific Research Applications
This compound has a wide range of scientific research applications. It is used in chemistry for the synthesis of various substituted triazines, which are important in the production of herbicides and polymer photostabilizers . In biology and medicine, some triazines display important biological properties, such as antitumor activity and aromatase inhibitory activity . These properties make them valuable in the treatment of diseases like cancer .
Mechanism of Action
The mechanism of action of 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE involves its interaction with specific molecular targets and pathways. The compound exerts its effects through nucleophilic substitution reactions, where the C-Cl bond is replaced by C-O, C-N, and C-S bonds . This mechanism is crucial for the synthesis of various substituted triazines, which have significant biological and industrial applications .
Comparison with Similar Compounds
2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE is unique compared to other similar compounds due to its specific molecular structure and properties. Similar compounds include other substituted triazines, such as hexamethylmelamine and 2-amino-4-morpholino-s-triazine . These compounds also have significant biological properties, but 2-ETHOXY-1,3-DIMETHYL-2-OXO-(1,3,5,2)TRIAZAPHOSPHINANE-4,6-DIONE stands out due to its specific applications in early discovery research .
Properties
Molecular Formula |
C6H12N3O4P |
|---|---|
Molecular Weight |
221.15 g/mol |
IUPAC Name |
2-ethoxy-1,3-dimethyl-2-oxo-1,3,5,2λ5-triazaphosphinane-4,6-dione |
InChI |
InChI=1S/C6H12N3O4P/c1-4-13-14(12)8(2)5(10)7-6(11)9(14)3/h4H2,1-3H3,(H,7,10,11) |
InChI Key |
QYSDHFDQKMOUFB-UHFFFAOYSA-N |
Canonical SMILES |
CCOP1(=O)N(C(=O)NC(=O)N1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[({4-[(2,4-Dihydroxybenzylidene)amino]phenyl}imino)methyl]-1,3-benzenediol](/img/structure/B11967445.png)

![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11967470.png)
![methyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-benzylidene-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11967473.png)
![bis(2-methoxyethyl) 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-yl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11967476.png)
![2-((3Z)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-2-oxo-2,3-dihydro-1H-indol-1-yl)-N-(3-methylphenyl)acetamide](/img/structure/B11967481.png)
![N'-[(E)-(2-bromophenyl)methylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11967486.png)
![1-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11967498.png)

![(2E)-5-benzyl-2-[(2E)-benzylidenehydrazinylidene]-3-{[(E)-phenylmethylidene]amino}-1,3-thiazolidin-4-one](/img/structure/B11967504.png)

